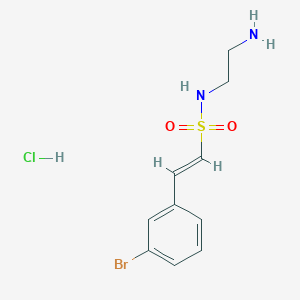![molecular formula C11H8Cl2N4O2S B2989872 N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide CAS No. 1223603-82-4](/img/structure/B2989872.png)
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide, commonly referred to as DCPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. DCPM is a small molecule inhibitor that has been shown to target a specific protein, making it a promising tool for studying the role of this protein in various biological processes.
作用机制
The mechanism of action of DCPM involves the selective inhibition of a specific protein. This protein is involved in various biological processes, including cell growth and differentiation. By inhibiting the activity of this protein, DCPM can provide valuable insights into its role in these processes.
Biochemical and Physiological Effects:
DCPM has been shown to have a range of biochemical and physiological effects. In particular, DCPM has been shown to inhibit the growth and proliferation of cancer cells, making it a potential treatment for various types of cancer. Additionally, DCPM has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using DCPM in lab experiments is its selectivity for a specific protein. This allows researchers to study the role of this protein in various biological processes without affecting other proteins or cellular pathways. However, one limitation of using DCPM is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving DCPM. One potential area of research is the development of more selective inhibitors that target specific isoforms of the protein. Additionally, research could focus on the use of DCPM as a potential treatment for various types of cancer and inflammatory diseases. Finally, further studies could be conducted to better understand the mechanism of action of DCPM and its potential applications in various biological processes.
合成方法
DCPM can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-aminothiazole with chloroacetyl chloride to form a chloroacetamidothiazole intermediate. This intermediate is then reacted with 3,6-dichloropyridine-2-carboxylic acid to form the final product, DCPM.
科学研究应用
DCPM has been extensively studied for its potential applications in the field of biomedical research. One of the main uses of DCPM is as a tool for studying the role of a specific protein in various biological processes. DCPM has been shown to selectively inhibit the activity of this protein, making it a valuable tool for understanding its function.
属性
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O2S/c12-6-1-2-7(13)16-9(6)10(19)17-11-15-5(4-20-11)3-8(14)18/h1-2,4H,3H2,(H2,14,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBJIGWGFZCYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)NC2=NC(=CS2)CC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide](/img/structure/B2989793.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2989794.png)
![2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2989796.png)



![1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2989801.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2989802.png)
![methyl N-[(1S)-1-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}-2-methylpropyl]carbamate](/img/structure/B2989804.png)
![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)
![N-[4-(benzyloxy)phenyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2989809.png)

![(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2989811.png)
